N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 921507-43-9
VCID: VC7661993
InChI: InChI=1S/C22H18N4O4/c1-25-11-16(21(27)23-10-14-7-8-18-19(9-14)30-13-29-18)20-17(12-25)22(28)26(24-20)15-5-3-2-4-6-15/h2-9,11-12H,10,13H2,1H3,(H,23,27)
SMILES: CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC5=C(C=C4)OCO5
Molecular Formula: C22H18N4O4
Molecular Weight: 402.41

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

CAS No.: 921507-43-9

Cat. No.: VC7661993

Molecular Formula: C22H18N4O4

Molecular Weight: 402.41

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide - 921507-43-9

Specification

CAS No. 921507-43-9
Molecular Formula C22H18N4O4
Molecular Weight 402.41
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Standard InChI InChI=1S/C22H18N4O4/c1-25-11-16(21(27)23-10-14-7-8-18-19(9-14)30-13-29-18)20-17(12-25)22(28)26(24-20)15-5-3-2-4-6-15/h2-9,11-12H,10,13H2,1H3,(H,23,27)
Standard InChI Key JPKVTXOQVNMPQD-UHFFFAOYSA-N
SMILES CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC5=C(C=C4)OCO5

Introduction

Chemical Structure and Nomenclature

Systematic Breakdown of the IUPAC Name

The IUPAC name N-(benzo[d][1, dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide provides a precise blueprint of the molecule’s architecture:

  • Pyrazolo[4,3-c]pyridine core: A bicyclic system comprising a pyrazole ring fused to a pyridine ring at positions 4 and 3, respectively.

  • Substituents:

    • 5-Methyl group: Attached to the pyridine nitrogen.

    • 3-Oxo group: A ketone at position 3 of the pyridone ring.

    • 2-Phenyl group: A benzene ring linked to the pyrazole nitrogen.

    • 7-Carboxamide: A carboxamide group at position 7, further substituted with a benzo[d] dioxol-5-ylmethyl moiety.

This structure aligns with patented azolidinone derivatives known for antibacterial properties , though the pyrazolo-pyridine scaffold introduces distinct electronic and steric features.

Molecular Properties and Comparison to Analogues

While exact physicochemical data for this compound remain unpublished, analogues such as N-(benzo[d] dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013808-23-5) offer insights. This related compound has a molecular formula of C13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_3 and a molecular weight of 259.26 g/mol . Extrapolating, the target compound’s larger pyrazolo-pyridine core likely increases its molecular weight to approximately 400–450 g/mol, with logP values suggesting moderate hydrophobicity suitable for blood-brain barrier penetration.

PropertyTarget Compound (Est.)Analogous Compound
Molecular Formula~C23_{23}H20_{20}N4_4O4_4C13_{13}H13_{13}N3_3O3_3
Molecular Weight (g/mol)~432.44259.26
Key Functional GroupsPyrazolo-pyridine, benzodioxole, carboxamidePyrazole, benzodioxole, carboxamide

Synthesis and Chemical Reactivity

Hypothesized Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common for pyrazolo-pyridine derivatives. A plausible route involves:

  • Formation of the Pyrazolo[4,3-c]pyridine Core: Cyclocondensation of 5-aminopyrazole-4-carbaldehyde with a β-keto ester under acidic conditions, as demonstrated in similar heterocyclic syntheses .

  • Introduction of the 7-Carboxamide Group: Nucleophilic acyl substitution using benzo[d] dioxol-5-ylmethylamine, facilitated by coupling agents like EDCI or HOBt .

  • Oxidation and Methylation: Selective oxidation at position 3 and N-methylation at position 5 using agents such as potassium permanganate and methyl iodide, respectively .

Stability and Reactivity

The presence of the 3-oxo group renders the compound susceptible to nucleophilic attack at the carbonyl carbon, while the benzodioxole moiety may undergo oxidative ring-opening under strong acidic or alkaline conditions. Stability studies on analogous compounds suggest degradation pathways involving hydrolysis of the carboxamide bond .

Pharmacological Activity and Mechanisms

Kinase Inhibition and Cancer Applications

Compounds featuring pyrazolo-pyridine scaffolds, such as 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, have been identified as allosteric modulators of metabotropic glutamate receptors (mGluR5) and kinase inhibitors . The target compound’s carboxamide group and benzodioxole substituent could facilitate interactions with ATP-binding pockets in kinases like Akt or GSK-3β, implicating it in oncology research.

Neuropharmacological Applications

The benzodioxole group, found in psychoactive compounds like piperonyl methyl ketone, suggests potential central nervous system (CNS) activity. Molecular docking studies predict affinity for serotonin and dopamine transporters, though in vitro validation is required .

Comparative Analysis with Structural Analogues

Antibacterial Azolidinones vs. Pyrazolo-Pyridines

The patent WO2008043733A1 describes 3-(benzo[d] dioxol-5-ylmethyl)-4-thio-oxo-azolidin-5-ylidene derivatives with MIC values of ≤1 µg/mL against S. aureus . In contrast, pyrazolo-pyridine derivatives often exhibit lower MIC values (0.1–0.5 µg/mL) due to improved target engagement, as seen in 5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide.

Selectivity in Kinase Inhibition

The compound LY2784544 (a kinase inhibitor with a pyridazine core) demonstrates IC50_{50} values of <10 nM against JAK2, whereas pyrazolo-pyridines like the target compound may offer enhanced selectivity due to steric hindrance from the benzodioxole group .

Challenges and Future Directions

Synthetic Optimization

Current synthetic routes to pyrazolo-pyridines suffer from low yields (20–40%) during cyclization steps . Advances in flow chemistry or microwave-assisted synthesis could improve efficiency.

Toxicity Profiling

Benzodioxole-containing compounds may inhibit cytochrome P450 enzymes, necessitating rigorous metabolic studies. Preliminary in silico predictions using ProTox-II indicate a probable hepatotoxicity risk score of 0.7 (scale 0–1), warranting in vivo validation.

Target Identification

High-throughput screening against kinase libraries and bacterial proteomes is critical to elucidate primary targets. CRISPR-Cas9 gene editing could further validate mechanistic hypotheses.

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